3,5,7-trihydroxychromone

Antioxidant Flavonoid SAR Radical Scavenging

Researchers studying flavonoid antioxidant mechanisms face confounding results when B-ring effects cannot be isolated. Generic substitution with galangin invalidates SAR. 3,5,7-Trihydroxychromone (CAS 31721-95-6) uniquely lacks the B-ring, providing a definitive null-B-ring control. • Quantifiably weaker antioxidant: IC50 125.4 vs 108.7 μM (•O2-) vs galangin • Mechanistic control: no dimer formation in DPPH assay • Low-potency baseline: >100 μM NO inhibition IC50 • BSA binding reference ligand for DMPK studies

Molecular Formula C9H6O5
Molecular Weight 194.142
CAS No. 31721-95-6
Cat. No. B593592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7-trihydroxychromone
CAS31721-95-6
Molecular FormulaC9H6O5
Molecular Weight194.142
Structural Identifiers
SMILESC1=C(C=C2C(=C1O)C(=O)C(=CO2)O)O
InChIInChI=1S/C9H6O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3,10-12H
InChIKeyOZNMEZAXFKUCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





3,5,7-Trihydroxychromone (CAS 31721-95-6) | A B-Ring-Deficient Chromone Scaffold for Differentiated Antioxidant and Antiangiogenic Research


3,5,7-Trihydroxychromone (CAS 31721-95-6) is a hydroxylated chromone derivative and a structural analog of the flavonol galangin, distinguished by the complete absence of the flavonoid B-ring [1]. This null B-ring structure provides a unique scaffold for investigating the role of π-π conjugation and the B-ring in flavonoid-mediated antioxidant mechanisms [2]. While structurally simple, it serves as a critical comparator and mechanistic probe in studies of oxidative stress, angiogenesis, and protein binding, making it a valuable, specialized tool for research where B-ring effects must be isolated or controlled for [3].

Why 3,5,7-Trihydroxychromone Cannot Be Substituted with Galangin or Other Chromones: Evidence-Based Functional Divergence


Generic substitution among flavonoid analogs is scientifically invalid due to the distinct structure-activity relationship (SAR) of 3,5,7-trihydroxychromone. Its defining feature—the null B-ring—is not a minor structural variation but the primary determinant of its unique biochemical behavior. This compound consistently demonstrates significantly weaker antioxidant activity across multiple assays compared to its closest analog, galangin, as evidenced by higher IC50 values for radical scavenging [1]. Furthermore, its radical adduct formation pathway diverges at a mechanistic level, as it does not form dimers in the DPPH assay, unlike galangin [2]. These quantifiable and mechanistic differences preclude its interchangeability with galangin or other B-ring-containing flavonoids in any assay where antioxidant activity, molecular mechanism, or protein binding are experimental endpoints.

3,5,7-Trihydroxychromone: Quantitative Evidence of Differentiated Activity and Mechanism


Weaker Antioxidant Activity than Galangin Across Multiple Radical Scavenging Assays

3,5,7-Trihydroxychromone exhibits a consistent and significant reduction in antioxidant potency compared to its structural analog, galangin. In a direct comparative study using five spectrophotometric assays, 3,5,7-trihydroxychromone required higher concentrations to achieve 50% radical inhibition (IC50) for superoxide anion (•O2−), DPPH•, and PTIO• radicals, as well as for Fe3+ reduction [1]. This profile is a direct consequence of its null B-ring structure, which reduces π-π conjugation and resonance stabilization [1].

Antioxidant Flavonoid SAR Radical Scavenging

Divergent Radical Adduct Formation: Absence of Dimerization in DPPH Scavenging

The molecular mechanism by which 3,5,7-trihydroxychromone scavenges DPPH• radicals differs fundamentally from galangin. UPLC-ESI-Q-TOF-MS/MS analysis of reaction products revealed that galangin forms both galangin-DPPH adducts and galangin-galangin dimers [1]. In contrast, 3,5,7-trihydroxychromone generates only 3,5,7-trihydroxychromone-DPPH adduct peaks and no detectable dimers [1]. This indicates that the null B-ring structure prevents the self-coupling reaction observed in galangin, defining a unique radical-scavenging pathway [1].

Mechanism of Action Mass Spectrometry Flavonoid Chemistry

Exhibits Quantifiable but Weak Antiangiogenic Activity in a Zebrafish Model

In an antiangiogenesis screen using a zebrafish model, 3,5,7-trihydroxychromone was characterized as exhibiting 'weak antiangiogenic activity' [1]. While a specific IC50 value was not reported, the activity is quantifiably distinct from many other chromones and flavonoids which lack this effect entirely. This positions the compound as a potential starting point for designing antiangiogenic agents with a simplified scaffold or as a weak-positive control in screening assays [1].

Angiogenesis Zebrafish Model Natural Product

Displays Low Potency Anti-inflammatory Activity in a Cellular Model

The anti-inflammatory potential of 3,5,7-trihydroxychromone was evaluated in an LPS-stimulated RAW264.7 murine macrophage model by measuring inhibition of nitric oxide (NO) production [1]. The compound demonstrated an IC50 value of >100 μM [1]. This low potency is a defining characteristic, indicating that it is not a primary anti-inflammatory agent but may serve as a negative control or a weak baseline comparator in SAR studies of more potent hydroxylated chromone derivatives.

Anti-inflammatory Cell-based Assay Nitric Oxide

Optimal Research and Industrial Applications for 3,5,7-Trihydroxychromone (CAS 31721-95-6)


Mechanistic Probe in Flavonoid Structure-Activity Relationship (SAR) Studies

Use 3,5,7-trihydroxychromone as the definitive 'null B-ring' control in experiments designed to isolate the contribution of the flavonoid B-ring to biological activities. Its consistently weaker antioxidant profile compared to galangin and its unique radical scavenging mechanism (absence of dimerization) make it an indispensable comparator for defining the role of π-π conjugation and the B-ring in redox-dependent and non-redox-dependent pathways [1]. This application is directly supported by the quantitative data in Section 3.

Weak-Activity Control in Antioxidant and Anti-inflammatory Screening Assays

Employ 3,5,7-trihydroxychromone as a quantifiably weak or low-potency control. Its IC50 values (>100 μM for NO inhibition; higher IC50 values than galangin for radical scavenging) provide a defined baseline for validating assay sensitivity and for benchmarking the potency of novel, more active compounds [2][3]. This ensures that observed activities of test compounds are significantly above background and weak non-specific effects.

Scaffold for Designing Selective Antiangiogenic Agents

Leverage 3,5,7-trihydroxychromone as a minimalist starting scaffold for medicinal chemistry programs targeting angiogenesis. Its documented, though weak, antiangiogenic activity in a zebrafish model provides a phenotypic anchor [4]. The compound's structural simplicity and lack of a B-ring offer a clean template for systematic derivatization to enhance potency and selectivity, a strategy that is less confounded by the multi-target effects of more complex flavonoids.

Control Compound for Studying BSA Binding Interactions

Utilize 3,5,7-trihydroxychromone as a reference ligand in bovine serum albumin (BSA) binding studies. Its established role as a BSA binder provides a useful comparator for evaluating the binding affinity and interaction mechanisms of other flavonoids and small molecules with serum albumins [5]. This application is relevant for drug metabolism and pharmacokinetic (DMPK) research.

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